molecular formula C17H19NO6S B2515985 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396794-22-1

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2515985
CAS No.: 1396794-22-1
M. Wt: 365.4
InChI Key: HUMQDZXMYGJBLI-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a furan ring, a hydroxyethyl group, and a benzodioxine sulfonamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors

    Benzodioxine Sulfonamide Core Synthesis: This step involves the reaction of a suitable benzodioxine derivative with a sulfonamide reagent under acidic or basic conditions.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.

    Cyclopropyl and Furan Rings Addition: The final step involves the formation of the cyclopropyl and furan rings through cyclization reactions, often using cyclopropylcarbinol and furan derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(furan-2-yl)quinoline-4-carboxamide
  • 1-cyclopropyl-3-furan-2-yl-propenone
  • N-2-(2-furyl)-2-(chlorobenzyloxyimino)ethyl ciprofloxacin derivatives

Uniqueness

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c19-17(12-3-4-12,16-2-1-7-24-16)11-18-25(20,21)13-5-6-14-15(10-13)23-9-8-22-14/h1-2,5-7,10,12,18-19H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMQDZXMYGJBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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